molecular formula C8H6ClF2NO2 B2896541 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid CAS No. 2126161-09-7

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2896541
CAS No.: 2126161-09-7
M. Wt: 221.59
InChI Key: LWSOOZGWDCVJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H7ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group, a methyl group, and two difluoroacetic acid groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-5-methylpyridine as the starting material.

    Halogenation: The pyridine ring is halogenated using a suitable halogenating agent such as chlorine gas or N-chlorosuccinimide (NCS) to introduce the chloro group.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

    Difluoroacetic Acid Introduction: The final step involves the introduction of the difluoroacetic acid groups. This can be achieved through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large-scale halogenation using chlorine gas in a controlled environment.

    Continuous Methylation: Continuous flow reactors for the methylation step to ensure consistent product quality.

    Catalytic Substitution:

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and difluoroacetic acid groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-5-methylpyridin-3-yl)acetic acid: Similar structure but lacks the difluoroacetic acid groups.

    2-(6-Chloro-5-methylpyridin-3-yl)propanoic acid: Contains a propanoic acid group instead of difluoroacetic acid.

    2-(6-Chloro-5-methylpyridin-3-yl)butanoic acid: Contains a butanoic acid group instead of difluoroacetic acid.

Uniqueness

2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

2-(6-chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c1-4-2-5(3-12-6(4)9)8(10,11)7(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSOOZGWDCVJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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